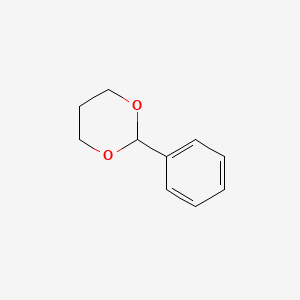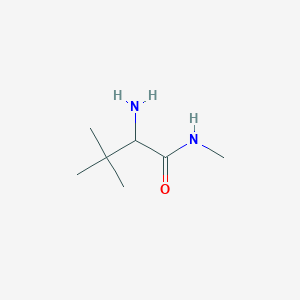
Temocapril-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Temocapril is a prodrug-type angiotensin-I converting enzyme inhibitor primarily indicated for the treatment of hypertension, congestive heart failure, diabetic nephropathy, and improvement of prognosis for coronary artery diseases, including acute myocardial infarction . It is approved for use in Japan and South Korea but not in the United States . Temocapril is rapidly absorbed in the gastrointestinal tract and converted into its active metabolite, temocaprilat, which inhibits angiotensin-converting enzyme in plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions: Temocapril is synthesized through a series of chemical reactions involving the formation of a thiazepine ring. The synthetic route typically involves the reaction of specific precursors under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of temocapril involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Temocapril undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of temocapril results in the formation of its active metabolite, temocaprilat .
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Temocaprilat (active metabolite).
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Temocapril has a wide range of scientific research applications:
Mechanism of Action
Temocapril exerts its effects by inhibiting the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin system. This inhibition leads to vasodilation, reduced blood pressure, and decreased workload on the heart . The active metabolite, temocaprilat, binds tightly to the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Comparison with Similar Compounds
Captopril: The first orally active angiotensin-converting enzyme inhibitor with a sulfhydryl group.
Fosinopril: An angiotensin-converting enzyme inhibitor with a phosphinyl group.
Uniqueness of Temocapril: Temocapril is unique due to its rapid onset of action and tighter vascular angiotensin-converting enzyme binding compared to other inhibitors like enalaprilat . It is also excreted in both bile and urine, making it suitable for patients with renal insufficiency .
Properties
Molecular Formula |
C23H28N2O5S2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[6-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid |
InChI |
InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27) |
InChI Key |
FIQOFIRCTOWDOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

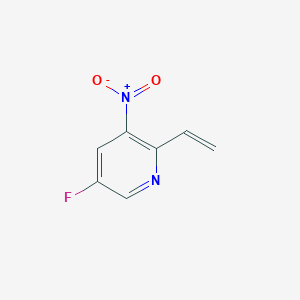
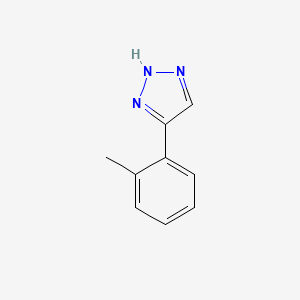

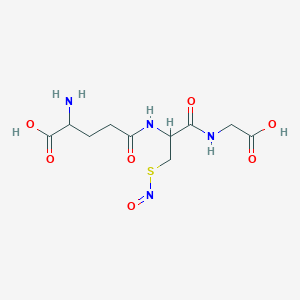
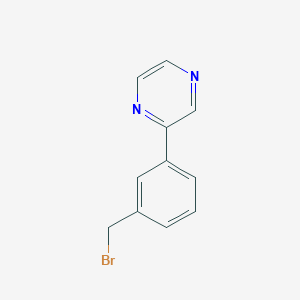


![(2S,4S)-6-Fluoro-2',5'-dioxospiro[chroman-4,4'-imidazolidine]-2-carboxylic acid](/img/structure/B8809916.png)
